

## A Technical Guide to the Molecular Properties of Pentacosane-d52

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For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the key molecular properties of **Pentacosane-d52**, a deuterated analog of pentacosane. The data presented is essential for professionals engaged in research and development, particularly in fields requiring isotopic labeling for analytical standards, metabolic studies, or pharmacokinetic analysis.

### **Core Molecular Data**

**Pentacosane-d52** is a saturated hydrocarbon where all 52 hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution is critical for its use in various scientific applications, primarily as an internal standard in mass spectrometry-based analyses.

The fundamental molecular characteristics of **Pentacosane-d52** are summarized below. These values are computationally derived and provide the basis for its analytical identification and quantification.



| Property          | Value            | Source |
|-------------------|------------------|--------|
| Chemical Formula  | C25D52           | [1]    |
| Molecular Weight  | 405.0 g/mol      | [2][3] |
| Exact Mass        | 404.733292448 Da | [2][4] |
| Monoisotopic Mass | 404.733292448 Da | [4]    |

Note: The molecular weight is an average value based on the natural abundance of isotopes, while the exact mass (and monoisotopic mass) is calculated using the mass of the most abundant isotope of each element.

# Contextual Comparison: Pentacosane (Non-Deuterated)

To highlight the effect of deuteration, the corresponding properties of the non-deuterated parent compound, pentacosane, are provided for comparison.

| Property         | Value            | Source |
|------------------|------------------|--------|
| Chemical Formula | C25H52           | [5][6] |
| Molecular Weight | 352.7 g/mol      | [7]    |
| Exact Mass       | 352.406901659 Da | [7]    |

## **Experimental Protocols and Methodologies**

The determination of molecular weight and exact mass for compounds like **Pentacosane-d52** is typically not derived from a single, distinct experimental procedure that would be detailed here. Instead, these values are calculated based on the established atomic masses of the constituent isotopes (Carbon-12, Deuterium).

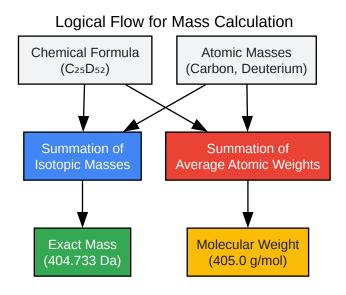
High-resolution mass spectrometry (HRMS) is the experimental technique used to verify the exact mass of a molecule, confirming its elemental composition with high precision. A standard HRMS protocol would involve:



- Sample Preparation: Dissolving a known quantity of **Pentacosane-d52** in a suitable organic solvent (e.g., hexane, dichloromethane).
- Instrument Calibration: Calibrating the mass spectrometer using a standard of known masses to ensure high mass accuracy.
- Infusion and Ionization: Introducing the sample into the instrument, typically via direct infusion or coupled with a chromatographic system, and ionizing the molecules using an appropriate method (e.g., Electron Ionization (EI) or Chemical Ionization (CI)).
- Mass Analysis: Detecting the ionized molecules in a high-resolution mass analyzer (e.g., Orbitrap or TOF) to measure the mass-to-charge ratio (m/z) with sufficient resolution to determine the exact mass.
- Data Analysis: Comparing the measured exact mass to the theoretical calculated value to confirm the identity and purity of the compound.

## **Logical Relationship Diagram**

The relationship between the chemical formula and the resulting mass properties is a direct calculation. This logical flow does not constitute a complex workflow or signaling pathway that would necessitate a detailed diagram. The core concept is the summation of atomic masses, as illustrated below.



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Caption: Logical flow from chemical formula to mass properties.

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